

Application Notes and Protocols for DL-TBOA in Acute Brain Slice Electrophysiology

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Compound of Interest

Compound Name: *DL-TBOA ammonium*

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Introduction

DL-Threo- β -benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. It acts as a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations.^{[1][2][3]} By blocking EAATs, DL-TBOA allows researchers to investigate the physiological roles of these transporters in synaptic transmission, plasticity, and neuronal excitability. These application notes provide a comprehensive guide to using DL-TBOA in acute brain slice electrophysiology, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

DL-TBOA competitively blocks all five subtypes of sodium-dependent glutamate transporters (EAAT1-5).^[4] It binds to the glutamate binding site on the transporter but is not translocated across the membrane, effectively inhibiting the uptake of glutamate.^[2] This blockade leads to an accumulation of glutamate in the extracellular space, which can potentiate signaling at both synaptic and extrasynaptic glutamate receptors. DL-TBOA exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.^[1]

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes, as summarized in the table below.

Quantitative Data Summary

The following tables provide a summary of the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) of DL-TBOA for various EAAT subtypes, as well as typical working concentrations and their observed effects in acute brain slice electrophysiology experiments.

Table 1: Inhibitory Potency of DL-TBOA on Human Excitatory Amino Acid Transporters (EAATs)

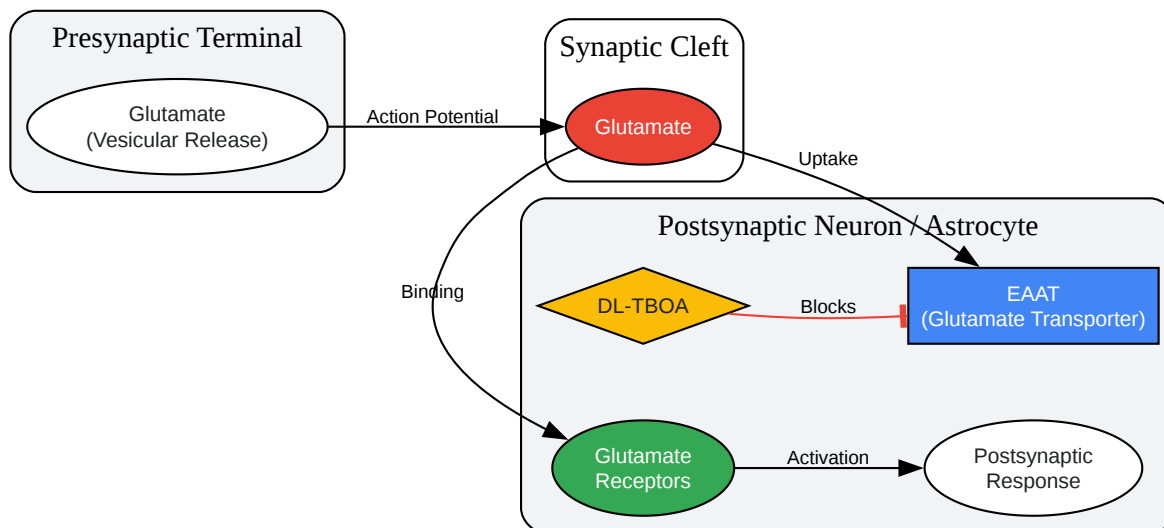
EAAT Subtype	K_i Value (μM)	IC_{50} Value (μM)	Reference
EAAT1 (GLAST)	42	70	[1][4]
EAAT2 (GLT-1)	5.7	6	[1][4]
EAAT3 (EAAC1)	-	6	[4]
EAAT4	4.4	-	
EAAT5	3.2	-	

Table 2: Application of DL-TBOA in Acute Brain Slice Electrophysiology

Brain Region	Concentration (μM)	Electrophysiological Effect	Reference
Hippocampus (CA1)	50	Reduced evoked EPSC peak amplitude	[5]
Hippocampus (CA1)	50	Increased peak amplitude of synaptically evoked NMDA current	[5]
Hippocampus (CA3-CA1)	5 - 15	Concentration-dependent slowing of glutamate clearance	[6]
Midbrain (PAG)	30	Reduced evoked IPSC amplitude	[7]
Hippocampus	100	Blockade of glutamate transporter currents	[8]
Cerebellum	-	Increases magnitude of associative mGluR-dependent LTD	[9]

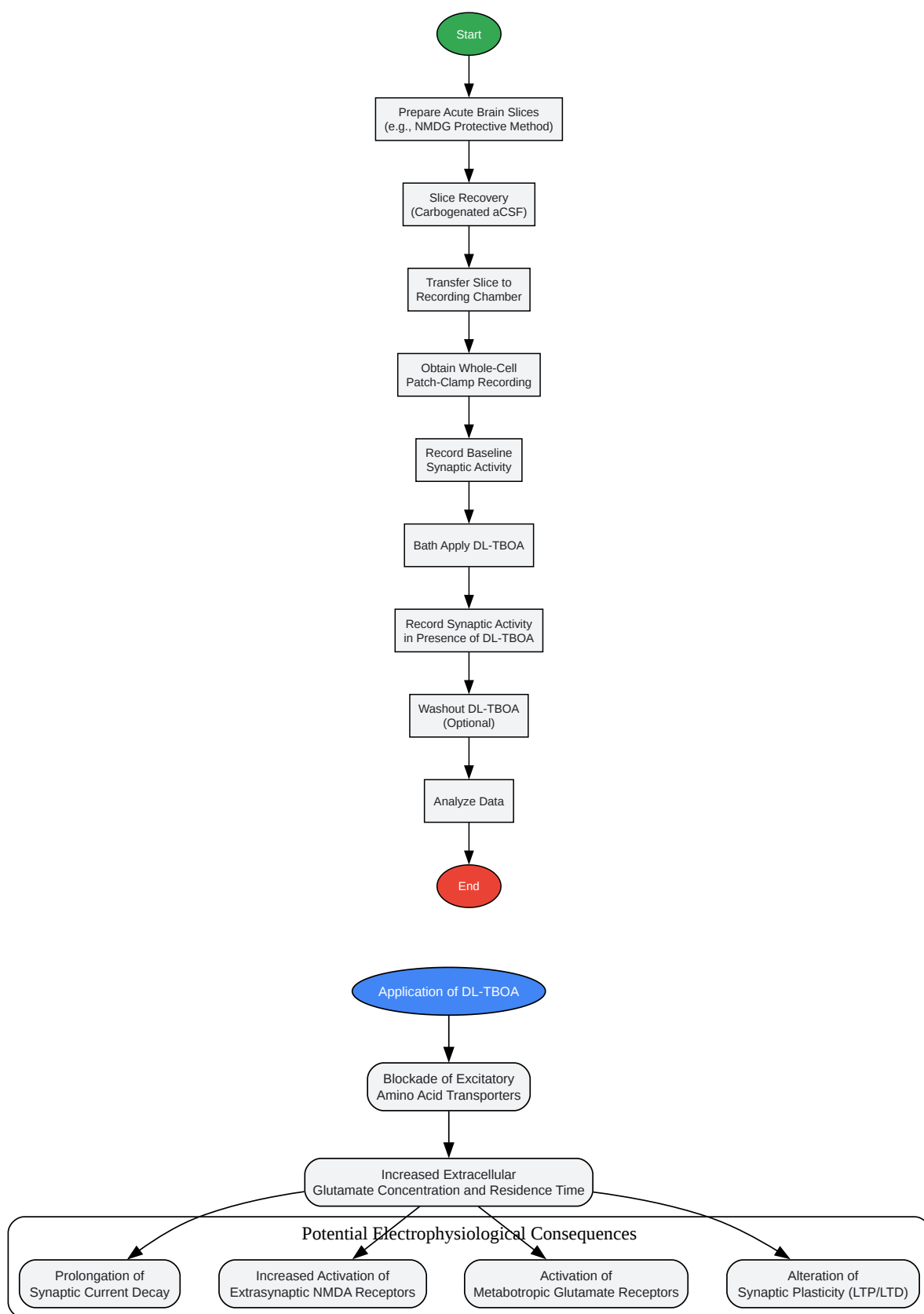
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DL-TBOA and a typical experimental workflow for its use in acute brain slice electrophysiology.



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Caption: Mechanism of DL-TBOA action at a glutamatergic synapse.



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